

Molecular weight and formula of Vat Brown 1

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Compound of Interest

Compound Name: Vat Brown 1

Cat. No.: B1583739

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An In-depth Technical Guide to Vat Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and toxicological aspects of **Vat Brown 1** (C.I. 70800), an anthraquinone-based vat dye.

Core Molecular and Physical Data

Vat Brown 1 is a complex organic molecule widely used in the textile industry for its dyeing properties. Below is a summary of its key quantitative data.

Property	Value	Reference
Molecular Formula	C42H18N2O6	[1][2][3][4][5]
Molecular Weight	646.60 g/mol	
CAS Number	2475-33-4	-
Appearance	Dark brown powder	-
Solubility	Insoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene.	



Synthesis and Manufacturing

The industrial synthesis of **Vat Brown 1** is a multi-step process that involves the condensation of two primary intermediates derived from anthraquinone. While specific proprietary protocols may vary, the general chemical pathway is well-established.

Experimental Protocol: Synthesis of a Vat Brown Dye

The following protocol is based on the synthesis of Vat Brown R, a closely related compound, and illustrates the general methodology for producing such dyes.

Step 1: Preparation of 1-benzoylamino-4-bromoanthraquinone

- Add 50-80 parts of 1-aminoanthraquinone to 400-600 parts of nitrobenzene.
- Heat the mixture to 130°C and apply a vacuum of -0.02 to -0.04 MPa for over an hour to remove water.
- At 125-150°C, add 30-60 parts of benzoyl chloride dropwise over 45-75 minutes.
- Maintain the temperature at 130-160°C for 3-5 hours to complete the acylation reaction.
- Cool the mixture to below 45°C.
- Add 280 parts of water and 50-60 parts of a 20-35% sodium chlorate solution.
- Add 40-70 parts of bromine and heat to 58°C, maintaining it at 58-76°C for 15 hours for bromination.
- Heat to 90-95°C to recover the bromine via steam distillation.
- Add 40-60 parts of soda ash to adjust the pH to 7-8.
- Cool to approximately 50°C and isolate the product, 1-benzoylamino-4-bromoanthraquinone, by centrifugation.

Step 2: Preparation of 1-amino-5-benzamidoanthraquinone

• In a parallel process, 1,5-diaminoanthraquinone is partially acylated with benzoyl chloride.





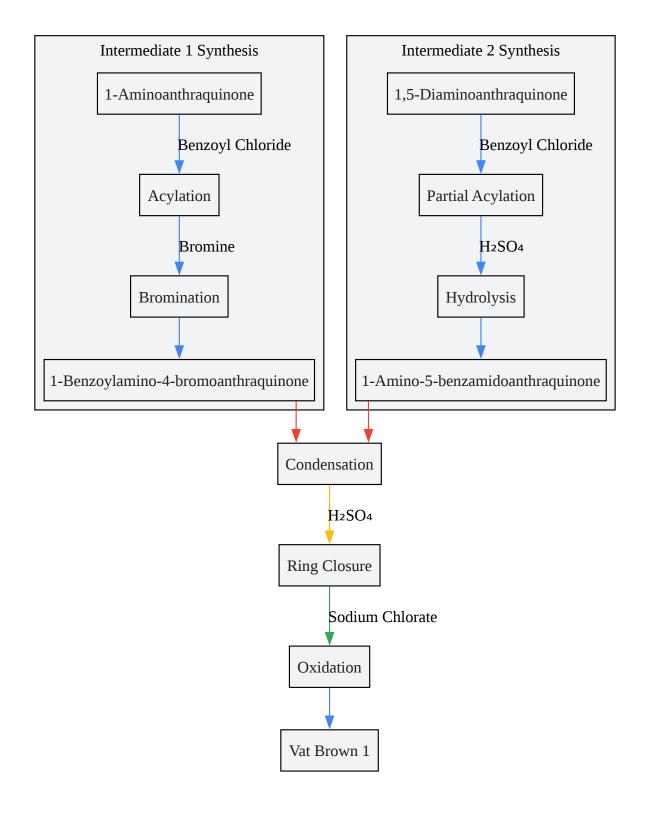


• The resulting mixture of mono- and di-acylated products is then subjected to hydrolysis in concentrated sulfuric acid to yield the desired mono-acylated product.

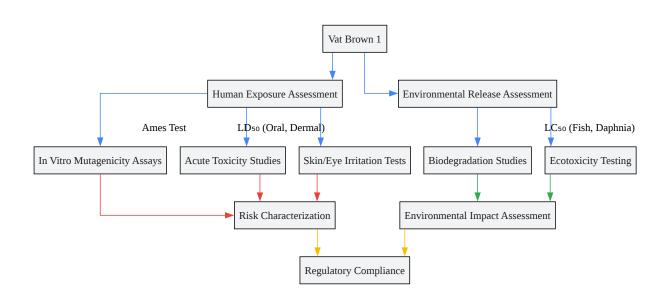
Step 3: Condensation and Cyclization

- The two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are condensed in a high-boiling solvent like nitrobenzene.
- The resulting condensate undergoes a ring-closure reaction in concentrated sulfuric acid.
- The final product is obtained after an oxidation step, typically with sodium chlorate, to remove impurities.









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